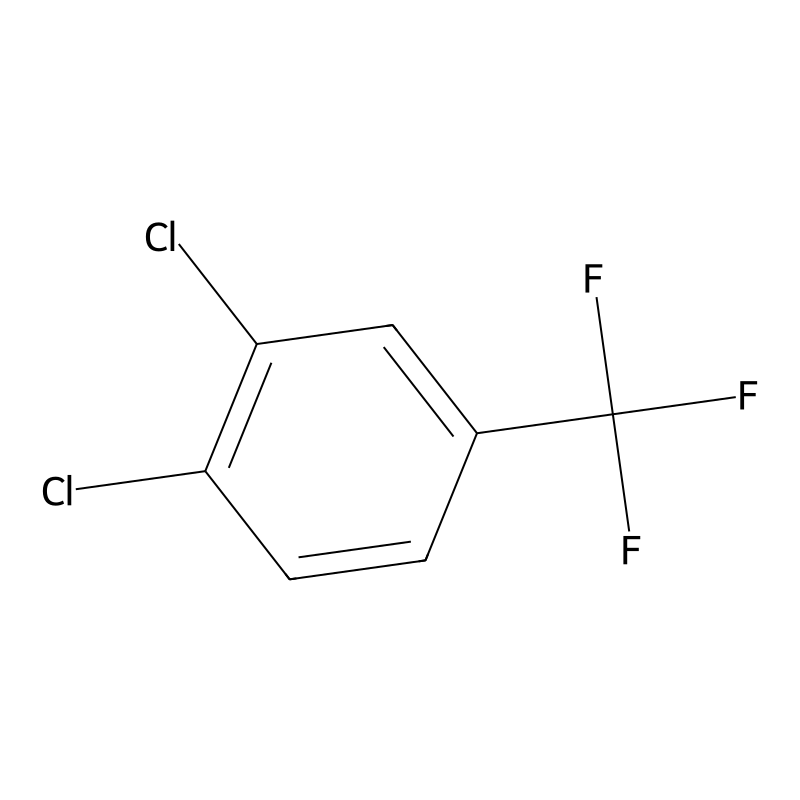

3,4-Dichlorobenzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water: negligible - 15 mg/l @ 25 °C (est)

Synonyms

Canonical SMILES

Precursor in Organic Synthesis

Researchers have used 3,4-DCBT as a starting material for the synthesis of other chemicals. For instance, a study published in the Journal of Fluorine Chemistry describes its use in the preparation of 3,4-difluorobenzotrifluoride through a fluorine exchange reaction [].

Another study, referenced in Sigma-Aldrich's product information for 3,4-DCBT, mentions its role in the synthesis of 2-chloro-4-trifluoromethylphenyl 4-nitrophenylether (RH-2512), a potential diphenyl ether herbicide [].

3,4-Dichlorobenzotrifluoride is an aromatic organic compound characterized by the molecular formula and a molecular weight of 215.00 g/mol. It appears as a colorless to slightly yellow liquid with a boiling point of approximately 173-174 °C and a melting point ranging from -13 to -12 °C. This compound is notable for its trifluoromethyl group, which significantly influences its chemical properties and reactivity. It is slightly soluble in water and more soluble in organic solvents like chloroform and ethyl acetate .

Studies on the biological activity of 3,4-dichlorobenzotrifluoride indicate that it may exhibit toxicity in certain environments. For instance, it has been shown to degrade effectively using advanced oxidation processes involving heterogeneous catalysts like nanoscale iron oxide and cerium oxide. The degradation process suggests potential environmental concerns regarding its persistence and toxicity in ecosystems . The compound's irritant properties can also pose health risks upon exposure, leading to skin and eye irritation or respiratory issues when inhaled .

The synthesis of 3,4-dichlorobenzotrifluoride typically involves a two-step process:

- Chlorination: Starting with 3,4-dichlorotoluene, chlorine gas is introduced in the presence of a catalyst (e.g., ferric chloride) under controlled temperature conditions (115-125 °C). This step aims to introduce additional chlorine atoms into the aromatic structure.

- Fluorination: The resulting product from chlorination is then subjected to fluorination using anhydrous hydrogen fluoride at elevated pressures (1.5-2.5 MPa) and temperatures (110-115 °C). This step finalizes the formation of 3,4-dichlorobenzotrifluoride through the substitution of chlorine with fluorine .

Research indicates that 3,4-dichlorobenzotrifluoride can interact with catalysts in advanced oxidation processes for environmental remediation. For instance, studies employing nanoscale iron oxide/cerium oxide catalysts show significant degradation efficiency under optimized conditions. The interactions between this compound and various catalytic systems highlight its potential for removal from contaminated environments .

Several compounds share structural similarities with 3,4-dichlorobenzotrifluoride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | Different chlorination pattern on benzene ring |

| 1,2-Dichlorobenzene | C6H4Cl2 | Lacks trifluoromethyl group |

| Trifluoromethylbenzene | C7H5F3 | Contains only one trifluoromethyl group |

| Chlorobenzene | C6H5Cl | Contains only one chlorine atom |

Uniqueness: The distinct arrangement of chlorine and trifluoromethyl groups in 3,4-dichlorobenzotrifluoride contributes to its unique reactivity profile compared to these similar compounds. The presence of two chlorine atoms on adjacent carbon atoms (positions 3 and 4) alongside a trifluoromethyl group enhances its stability and reactivity towards nucleophilic substitution reactions.

Physical Description

Color/Form

XLogP3

Boiling Point

173-174 °C

Flash Point

Density

Odor

Melting Point

-13 to -12 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 155 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 150 of 155 companies with hazard statement code(s):;

H302 (14.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (30%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (30%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (30%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (68%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

2.36 mm Hg at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

3,4-Dichlorobenzotrifluoride is produced as a byproduct of 4-chlorobenzotrifluoride production

3,4-Dichlorotoluene + hydrogen fluoride (side-chain chlorination/halogen exchange).

By chlorination of 4-chlorobenzotrifluoride.

General Manufacturing Information

American Hoechst Corp Bridgewater, NJ (importer)

Rohm and Haas Co, Philadelphia, PA (importer), reported importation of less than 10 million pounds in 1981.

Rhone-Poulenc Inc, New York, NY (importer)

Mercantile Dev Inc, Westport, CT (importer/small manufacturer)

This compound exhibits sufficient activation to undergo nucleophilic displacement with phenols to form diaryl ether herbicides, eg, acifluorofen sodium.